(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride

Description

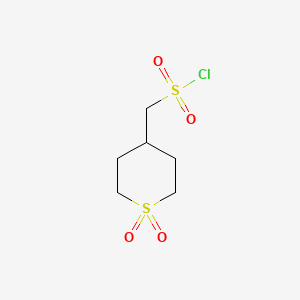

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO4S2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a thian ring with a methanesulfonyl chloride group attached to it.

Properties

IUPAC Name |

(1,1-dioxothian-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-1-3-12(8,9)4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONATWGUGVZNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride typically involves the reaction of thian-4-ylmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Thian-4-ylmethanol+Chlorosulfonic acid→(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C₆H₁₁ClO₄S₂

- Molecular Weight: 246.13 g/mol

- IUPAC Name: (1,1-dioxothian-4-yl)methanesulfonyl chloride

- SMILES Representation: C1CS(=O)(=O)CCC1CS(=O)(=O)Cl

These properties make it a versatile reagent in various chemical reactions.

Synthetic Chemistry Applications

1. Synthesis of Sulfonamides:

One of the primary applications of (1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is in the synthesis of sulfonamide compounds. Sulfonamides are important in medicinal chemistry due to their antibacterial properties. The compound reacts with amines to form sulfonamide derivatives, which can be further modified for enhanced biological activity.

2. Functionalization of Organic Molecules:

This compound serves as a powerful electrophilic reagent for the functionalization of organic substrates. Its ability to introduce sulfonyl groups into various organic frameworks is utilized in the development of new materials and pharmaceuticals.

Pharmaceutical Applications

1. Drug Development:

In drug development, this compound is used as an intermediate in the synthesis of pharmaceutical agents. Its role as a sulfonating agent allows for the modification of drug candidates to improve their efficacy and selectivity.

2. Antimicrobial Agents:

Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial activity. This has led to investigations into its potential use in formulating new antibiotics or antimicrobial treatments.

Material Science Applications

1. Polymer Chemistry:

The compound is employed in polymer chemistry for the synthesis of sulfonated polymers, which have applications in fuel cells and membranes. These polymers exhibit enhanced ionic conductivity and thermal stability, making them suitable for advanced energy applications.

2. Coatings and Adhesives:

Due to its reactive nature, this compound is also used in formulating coatings and adhesives that require strong bonding properties and resistance to environmental degradation.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the efficiency of this compound in synthesizing a series of novel sulfonamides with varying biological activities. The results showed that modifying the amine component significantly influenced the antimicrobial efficacy of the resulting compounds.

Case Study 2: Polymer Development

Research conducted on sulfonated polymers derived from this compound highlighted their application in proton exchange membranes for fuel cells. The study found that these membranes exhibited superior performance compared to traditional materials, indicating a promising avenue for sustainable energy solutions.

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

- (4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride

- (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride

Uniqueness

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is unique due to its specific thian ring structure and the position of the methanesulfonyl chloride group. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds.

Biological Activity

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is a sulfonyl chloride compound with potential biological applications. Its unique structural features, including a thian ring and sulfonyl chloride group, suggest various interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆H₁₁ClO₄S₂

- Molecular Weight : 246.06 g/mol

- SMILES Notation : C1CS(=O)(=O)CCC1CS(=O)(=O)Cl

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on enzymes. The sulfonyl chloride group can react with amino acids such as serine and cysteine, leading to enzyme inhibition. This property is particularly significant in the context of enzyme inhibitors for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit serine proteases, which play critical roles in various physiological processes, including blood coagulation and immune response .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity. The reactivity of the sulfonyl chloride group could facilitate interactions with microbial enzymes .

- Potential in Drug Development : The compound's ability to modify enzyme activity positions it as a candidate for drug development, particularly in targeting diseases where protease activity is dysregulated.

Case Studies and Research Findings

Various studies have explored the biological implications of sulfonamide compounds, including this compound. Here are some notable findings:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other sulfonamide compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.